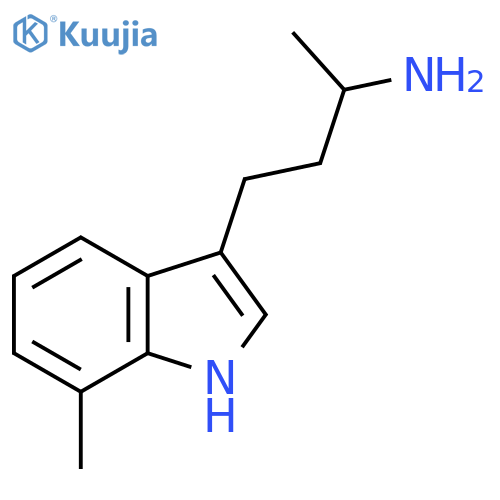Cas no 1018636-93-5 (4-(7-Methyl-1H-indol-3-yl)butan-2-amine)

4-(7-Methyl-1H-indol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(7-Methyl-1H-indol-3-yl)butan-2-amine
- 1H-Indole-3-propanamine, α,7-dimethyl-
-
- インチ: 1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3
- InChIKey: MIGRVQASJPRBLC-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C2C=CC=C(C)C1=2)CCC(C)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- トポロジー分子極性表面積: 41.8
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(7-Methyl-1H-indol-3-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362522-0.25g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 0.25g |
$814.0 | 2023-03-07 | ||
| Enamine | EN300-362522-0.5g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 0.5g |
$849.0 | 2023-03-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046709-1g |
4-(7-Methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 95% | 1g |
¥4403.0 | 2023-04-06 | |
| Enamine | EN300-362522-0.05g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 0.05g |
$744.0 | 2023-03-07 | ||
| Enamine | EN300-362522-5.0g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 5.0g |
$2566.0 | 2023-03-07 | ||
| Enamine | EN300-362522-1.0g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-362522-10.0g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 10.0g |
$3807.0 | 2023-03-07 | ||
| Enamine | EN300-362522-0.1g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 0.1g |
$779.0 | 2023-03-07 | ||
| Enamine | EN300-362522-2.5g |
4-(7-methyl-1H-indol-3-yl)butan-2-amine |
1018636-93-5 | 2.5g |
$1735.0 | 2023-03-07 |
4-(7-Methyl-1H-indol-3-yl)butan-2-amine 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4-(7-Methyl-1H-indol-3-yl)butan-2-amineに関する追加情報
Comprehensive Overview of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine (CAS No. 1018636-93-5)
4-(7-Methyl-1H-indol-3-yl)butan-2-amine, with the CAS number 1018636-93-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of a 7-methyl group and an amine functionality in its structure makes it a promising candidate for further exploration in medicinal chemistry.
The compound's unique structure, featuring a butan-2-amine side chain attached to a 7-methylindole core, offers potential interactions with various biological targets. Researchers have shown interest in its possible role as a serotonin receptor modulator, given the structural similarities to other indole-based compounds that exhibit such activity. This has led to increased searches for terms like "indole amine derivatives" and "7-methylindole pharmacology" in scientific databases.
Recent trends in drug development have highlighted the importance of small molecule therapeutics, particularly those targeting neurological pathways. 4-(7-Methyl-1H-indol-3-yl)butan-2-amine has emerged as a compound of interest in this context, with researchers investigating its potential as a neurotransmitter analog. The growing interest in mental health therapeutics and cognitive enhancers has further propelled the study of such compounds, as evidenced by rising search volumes for related terms.
From a synthetic chemistry perspective, the preparation of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine involves sophisticated organic synthesis techniques. The compound's chiral center at the 2-position of the butylamine chain presents interesting challenges for asymmetric synthesis, a topic that has seen increased discussion in recent chemical literature. This aspect has made it a subject of study for researchers focusing on stereoselective synthesis methods.
The analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's purity and structure, especially given the growing emphasis on quality control in pharmaceutical research. The increasing availability of high-throughput screening technologies has also facilitated the study of this compound's potential biological activities.
In the context of current research trends, 4-(7-Methyl-1H-indol-3-yl)butan-2-amine has been examined for its potential in structure-activity relationship (SAR) studies. Researchers are particularly interested in how modifications to its structure might affect its biological properties, a topic that aligns with the broader interest in rational drug design. This has led to increased searches for terms like "indole derivative SAR" and "amine-containing bioactive compounds".
The compound's potential applications extend beyond pharmaceuticals. There is growing interest in its use as a chemical probe for studying biological systems, particularly in neuroscientific research. This aligns with the current focus on chemical biology approaches to understanding complex biological processes. The compound's structural features make it a valuable tool for investigating molecular recognition phenomena.
From a commercial perspective, CAS 1018636-93-5 has seen increasing demand from research institutions and pharmaceutical companies engaged in drug discovery programs. The compound's availability from specialized chemical suppliers has facilitated its adoption in various research settings. This trend reflects the broader movement toward specialty chemicals in life sciences research.
Future research directions for 4-(7-Methyl-1H-indol-3-yl)butan-2-amine may include more detailed investigations of its pharmacokinetic properties and potential metabolic pathways. These studies would be particularly relevant given the current emphasis on ADME profiling in early-stage drug development. The compound's structural features suggest interesting possibilities for metabolite identification studies.
In conclusion, 4-(7-Methyl-1H-indol-3-yl)butan-2-amine (CAS No. 1018636-93-5) represents an intriguing example of the continuing importance of indole chemistry in modern scientific research. Its potential applications in various fields, from medicinal chemistry to chemical biology, make it a compound worthy of further investigation. As research in these areas continues to advance, this compound is likely to remain a subject of significant scientific interest.
1018636-93-5 (4-(7-Methyl-1H-indol-3-yl)butan-2-amine) 関連製品
- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)
- 1805406-29-4(3,4-Bis(trifluoromethyl)-5-bromotoluene)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 756475-16-8(3-fluoroazepan-4-one)